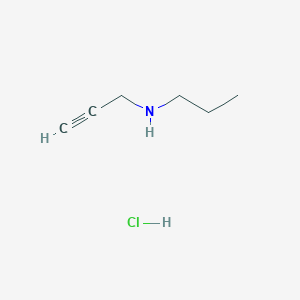

(Prop-2-yn-1-yl)(propyl)amine hydrochloride

Description

Structure

3D Structure of Parent

Properties

IUPAC Name |

N-prop-2-ynylpropan-1-amine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11N.ClH/c1-3-5-7-6-4-2;/h1,7H,4-6H2,2H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VIFGZMPPRLSZFD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNCC#C.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

133.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53227-34-2 | |

| Record name | 2-Propyn-1-amine, N-propyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=53227-34-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Advanced Reactivity and Transformation Pathways of Prop 2 Yn 1 Yl Propyl Amine Derivatives

Reactions Involving the Terminal Alkyne Functionality

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Applications

The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of click chemistry, renowned for its reliability, high yield, and orthogonality to many functional groups. nih.gov This reaction facilitates the covalent linkage of molecules bearing terminal alkyne and azide (B81097) functionalities, respectively, to form stable 1,4-disubstituted 1,2,3-triazole rings. nih.gov Propargylamines, including derivatives of (prop-2-yn-1-yl)(propyl)amine (B8803472), are excellent substrates for this transformation. nih.govacs.org The resulting triazole-containing products have found applications in medicinal chemistry, bioconjugation, and materials science. nih.gov For instance, N-propargyl iminosugars have been coupled with azide-substituted glucose building blocks via CuAAC to produce pseudo-disaccharides with potential glycosidase inhibitory properties. nih.gov

The mechanism of the CuAAC reaction has been a subject of extensive investigation, revealing a complex catalytic cycle. nih.gov It is widely accepted that a copper(I) species is the active catalyst. The cycle is initiated by the formation of a copper(I) acetylide from the terminal alkyne. mdpi.com This intermediate then coordinates with the azide, leading to the formation of a six-membered copper-containing metallocycle. mdpi.com Subsequent rearrangement and protonolysis release the triazole product and regenerate the copper(I) catalyst. rsc.org

A key area of mechanistic debate has been the nuclearity of the active copper catalyst—whether it involves a single copper atom or a dinuclear or polynuclear copper species. rsc.orgresearchgate.net While early proposals suggested a mononuclear pathway, subsequent kinetic studies and DFT calculations have provided strong evidence for the involvement of dinuclear copper acetylide complexes, which can lower the activation barrier of the reaction. rsc.orgresearchgate.netresearchgate.net These studies suggest that both copper atoms can participate in the catalytic process, with one activating the alkyne and the other coordinating the azide, thereby facilitating the cycloaddition. researchgate.net

N-heterocyclic carbenes (NHCs) have emerged as highly effective ligands for copper, forming air-stable [(NHC)CuX] complexes that efficiently catalyze CuAAC reactions in aqueous solutions or under neat conditions. researchgate.net Another significant development is the use of functionalized NHC-based polynuclear catalysts, which have demonstrated exceptionally high activity, allowing for catalyst loadings as low as 25-50 ppm. researchgate.net Other notable ligand classes include tris(triazolylmethyl)amines like THPTA, which enhance reactivity, nih.gov and various N-donor ligands such as phenanthrolines. researchgate.net The design of these catalyst systems is crucial for achieving high yields and turnover numbers, as summarized in the table below. researchgate.net

| Catalyst/Ligand System | Substrates | Conditions | Catalyst Loading (mol%) | Conversion/Yield | Reference |

|---|---|---|---|---|---|

| [(IPr)CuCl] | Benzyl (B1604629) azide, Phenylacetylene | Neat, RT, 18 h | 1.0 | >98% Yield | researchgate.net |

| [(SIMes)CuBr] | Benzyl azide, Phenylacetylene | Neat, RT, 18 h | 1.0 | >98% Yield | researchgate.net |

| [Cu₂(μ-Br)₂(ᵗBuImCH₂pyCH₂NEt₂)]₂ | Benzyl azide, Phenylacetylene | Neat, RT, 5 min | 0.5 | >99% Conversion | researchgate.net |

| [Cu₂(μ-Br)₂(ᵗBuImCH₂pyCH₂NEt₂)]₂ | Benzyl azide, Phenylacetylene | Neat, RT, 2 h | 0.005 (50 ppm) | >99% Conversion | researchgate.net |

| [Cu(PPh₃)₃Br] / Iminophosphorane (in situ) | Benzyl azide, Phenylacetylene | THF-d8, 15 h | Not specified | Active | rsc.org |

Hydration and Hydroalkoxylation Reactions

The addition of water (hydration) or alcohols (hydroalkoxylation) across the carbon-carbon triple bond of propargylamine (B41283) derivatives provides a direct route to valuable carbonyl compounds and vinyl ethers, respectively. researchgate.netnih.gov These reactions are typically catalyzed by transition metals, with gold complexes being particularly effective. mdpi.commdpi.com

Gold(I) and Gold(III) catalysts activate the alkyne toward nucleophilic attack by water or an alcohol. mdpi.comacs.org For terminal alkynes like (prop-2-yn-1-yl)(propyl)amine, Markovnikov addition typically occurs, leading to the formation of a methyl ketone after tautomerization of the initial enol intermediate. However, the regioselectivity can be controlled. For example, the hydration of N-(diphenylphosphinoyl)propargyl amines using a Au(III) catalyst proceeds with high regiospecificity to yield β-amino ketones. acs.org This directing effect of the phosphinoyl group ensures that the nucleophilic attack occurs at the internal carbon of the alkyne. acs.org

Anti-Markovnikov hydration, which yields aldehydes, can be achieved through a two-step hydroboration-oxidation sequence. libretexts.org The use of sterically hindered dialkylboranes like disiamylborane (B86530) ensures that the boron adds to the terminal carbon, leading to the aldehyde product upon oxidation. youtube.com

Hydroalkoxylation reactions, catalyzed by metals such as gold, platinum, and palladium, yield vinyl ethers. mdpi.com Gold catalysts bearing N-heterocyclic carbene (NHC) ligands have shown high activity in this transformation. mdpi.com The reaction proceeds via the formation of a gold-π-alkyne complex, which enhances the electrophilicity of the alkyne for the subsequent nucleophilic attack by the alcohol. mdpi.com

Sonogashira Coupling and Related Cross-Coupling Reactions

The Sonogashira reaction is a powerful cross-coupling method for forming carbon-carbon bonds between terminal alkynes and aryl or vinyl halides. libretexts.org This reaction, typically catalyzed by a combination of palladium and copper(I) salts in the presence of a base, is highly valuable for synthesizing arylalkynes and conjugated enynes. youtube.commdpi.com Derivatives of (prop-2-yn-1-yl)(propyl)amine can readily participate in this reaction, allowing for the introduction of various aryl or vinyl substituents at the terminal position of the alkyne.

The catalytic cycle involves two interconnected cycles for palladium and copper. mdpi.com The palladium cycle includes oxidative addition of the aryl/vinyl halide, while the copper cycle facilitates the formation of a copper(I) acetylide, which then undergoes transmetalation with the palladium(II) complex. mdpi.com Reductive elimination from the palladium center yields the final coupled product. libretexts.org

Recent advancements have led to the development of copper- and amine-free Sonogashira protocols. One such procedure has been successfully applied to N,N-disubstituted propargylamines, including N,N-diethylpropargylamine, which serves as a close analog to (prop-2-yn-1-yl)(propyl)amine. nih.gov This method utilizes a palladium catalyst with an aminophosphine (B1255530) ligand and tolerates a range of aryl bromides, providing the corresponding substituted aryl propargylic amines in good to excellent yields. nih.gov

| Aryl Bromide | Product | Yield (%) |

|---|---|---|

| Bromobenzene | N,N-Diethyl-3-phenylprop-2-yn-1-amine | 92 |

| 4-Bromotoluene | N,N-Diethyl-3-(p-tolyl)prop-2-yn-1-amine | 95 |

| 1-Bromo-4-methoxybenzene | N,N-Diethyl-3-(4-methoxyphenyl)prop-2-yn-1-amine | 96 |

| 1-Bromo-4-fluorobenzene | N,N-Diethyl-3-(4-fluorophenyl)prop-2-yn-1-amine | 93 |

| 1-Bromo-3-methoxybenzene | N,N-Diethyl-3-(3-methoxyphenyl)prop-2-yn-1-amine | 90 |

Cycloaddition Reactions (e.g., [2+2+2] cycloadditions)

Beyond the [3+2] cycloaddition seen in CuAAC, the alkyne functionality in propargylamine derivatives can participate in a variety of other cycloaddition reactions to construct diverse cyclic and heterocyclic systems. These transformations are often catalyzed by transition metals and offer high atom economy. mdpi.com

[2+2+2] Cycloadditions: This reaction involves the formal combination of three two-π-electron components, typically three alkyne units or two alkynes and an alkene or nitrile, to form a six-membered ring. mdpi.com Transition metal-catalyzed [2+2+2] cycloadditions of nitrogen-linked 1,6-diynes (which can be derived from propargylamine structures) with alkynes are an efficient method for constructing fused pyrrolidine (B122466) systems. mdpi.com Metal-free versions have also been developed, proceeding through a cascade of pericyclic reactions, such as an intramolecular propargylic ene reaction followed by a Diels-Alder cycloaddition. nih.gov

[3+2] Cycloadditions: In a different application of propargylamines, they can act as allenyl anion equivalents in base-catalyzed [3+2] cycloaddition reactions. acs.orgresearchgate.net For example, reacting propargylamines with aldehydes in the presence of a base like TBAOH (tetrabutylammonium hydroxide) leads to the regiospecific synthesis of substituted furans in good yields under metal-free conditions. researchgate.net

[4+2] Cycloadditions: Propargylamines can be isomerized in situ to form 1-azadienes, which can then act as the four-π-electron component in [4+2] cycloaddition reactions (Diels-Alder type reactions). semanticscholar.org For example, the reaction of these in situ-generated 1-azadienes with dienophiles like homophthalic anhydride (B1165640) yields medicinally relevant dihydropyridin-2(1H)-ones. semanticscholar.org

| Reaction Type | Reactants | Key Reagent/Catalyst | Product Type | Yield (%) | Reference |

|---|---|---|---|---|---|

| [3+2] Cycloaddition | Propargylamine + Benzaldehyde | TBAOH (0.2 equiv.) | 2,5-Diphenylfuran | 91 | researchgate.net |

| [3+2] Cycloaddition | Propargylamine + 4-Chlorobenzaldehyde | TBAOH (0.2 equiv.) | 5-(4-Chlorophenyl)-2-phenylfuran | 88 | researchgate.net |

| [3+2] Cycloaddition | Propargylamine + Furan-2-carbaldehyde | TBAOH (0.2 equiv.) | 2-(Furan-2-yl)-5-phenylfuran | 81 | researchgate.net |

| [4+2] Cycloaddition (via 1-Azadiene) | Propargylamine + Homophthalic anhydride | Bu₄NOAc | Dihydropyridin-2(1H)-one | Good yields reported | semanticscholar.org |

| [2+2+2] Cycloaddition | N-linked 1,6-diyne + Alkyne | Mo(CO)₆ / p-ClPhOH | Fused Pyrrolidine | Yields vary | mdpi.com |

Reactions Involving the Secondary Amine Functionality

The secondary amine in (Prop-2-yn-1-yl)(propyl)amine is a versatile functional group, serving as a nucleophile and a site for introducing a wide array of molecular complexity. Its reactivity is central to the synthesis of more elaborate structures, enabling modifications that can tune the molecule's physical, chemical, and biological properties. Key transformations include reactions with electrophiles at the nitrogen atom, leading to the formation of amides, sulfonamides, and more complex tertiary amines.

Acylation and Sulfonylation Reactions

Acylation and sulfonylation are fundamental transformations that convert the secondary amine into corresponding N-acyl and N-sulfonyl derivatives, respectively. These reactions typically involve treating (Prop-2-yn-1-yl)(propyl)amine with an appropriate acylating or sulfonylating agent in the presence of a base to neutralize the acid byproduct.

Acylation: This reaction leads to the formation of an amide bond, a prevalent feature in many biologically active molecules. The process generally involves the reaction of the amine with acyl halides (e.g., acetyl chloride) or acid anhydrides (e.g., acetic anhydride). The resulting N-acyl-N-(prop-2-yn-1-yl)propan-1-amines are valuable synthetic intermediates. The introduction of an acyl group can significantly alter the electronic properties of the nitrogen atom, reducing its basicity and nucleophilicity.

Sulfonylation: The reaction of (Prop-2-yn-1-yl)(propyl)amine with sulfonyl chlorides (e.g., p-toluenesulfonyl chloride) in the presence of a base like pyridine (B92270) or triethylamine (B128534) yields N-sulfonyl derivatives, commonly known as sulfonamides. Sulfonamides are a critical class of compounds in medicinal chemistry. This functionalization introduces the electron-withdrawing sulfonyl group, which, like acylation, decreases the basicity of the nitrogen atom. The synthesis of N-sulfonyl imines often proceeds through the condensation of sulfonamides with aldehydes or ketones. organic-chemistry.orgrsc.org

The table below summarizes typical reagents used in these transformations.

| Reaction Type | Reagent Class | Example Reagent | Product Functional Group |

| Acylation | Acyl Halide | Acetyl chloride | N-acyl amine (Amide) |

| Acylation | Acid Anhydride | Acetic anhydride | N-acyl amine (Amide) |

| Sulfonylation | Sulfonyl Halide | p-Toluenesulfonyl chloride | N-sulfonyl amine (Sulfonamide) |

Alkylation and Reductive Amination Pathways

The conversion of the secondary amine of (Prop-2-yn-1-yl)(propyl)amine into a tertiary amine can be achieved through several pathways, most notably direct alkylation and reductive amination.

Direct Alkylation: This is a straightforward approach for forming tertiary amines via a nucleophilic substitution reaction. ucalgary.ca The secondary amine acts as a nucleophile, attacking an alkyl halide (e.g., methyl iodide or benzyl bromide) to form a new carbon-nitrogen bond. jst.go.jpresearchgate.net While direct, this method has a significant drawback: the tertiary amine product is often more nucleophilic than the starting secondary amine, leading to a subsequent reaction with the alkyl halide to form an undesired quaternary ammonium (B1175870) salt. ucalgary.caresearchgate.net This over-alkylation can result in a mixture of products and lower yields of the desired tertiary amine. ucalgary.ca

Reductive Amination: Reductive amination, also known as reductive alkylation, is a more controlled and widely used method for synthesizing tertiary amines from secondary amines. stackexchange.comwikipedia.org This process involves two main steps, which can often be performed in a single pot. First, the secondary amine reacts with a carbonyl compound (an aldehyde or a ketone) to form an intermediate iminium ion. stackexchange.comjove.com Second, a reducing agent, added to the reaction mixture, selectively reduces the iminium ion to the corresponding tertiary amine. masterorganicchemistry.com

A key advantage of this method is the avoidance of over-alkylation. masterorganicchemistry.com The iminium ion intermediate is more readily reduced than the initial carbonyl compound, allowing for high selectivity. jove.com Common reducing agents for this transformation include sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) and sodium cyanoborohydride (NaBH₃CN), which are mild enough not to reduce the aldehyde or ketone precursor significantly. stackexchange.commasterorganicchemistry.com

The following table provides a comparison of these two methods.

| Feature | Direct Alkylation | Reductive Amination |

| Reactants | Secondary amine, Alkyl halide | Secondary amine, Aldehyde or Ketone, Reducing agent |

| Key Intermediate | None (direct SN2) | Iminium ion |

| Common Reagents | CH₃I, BnBr, Et₃N, K₂CO₃ | NaBH(OAc)₃, NaBH₃CN, H₂/Pd |

| Primary Advantage | Simplicity of reagents | High selectivity, avoids over-alkylation masterorganicchemistry.com |

| Primary Disadvantage | Risk of over-alkylation to quaternary salts ucalgary.ca | Requires a suitable carbonyl compound and a selective reducing agent |

N-Functionalization Strategies

Michael Addition: The secondary amine can act as a nucleophile in conjugate additions to α,β-unsaturated carbonyl compounds, leading to the formation of β-amino ketones or esters.

Reaction with Isocyanates: The addition of the amine to an isocyanate provides access to N,N,N'-trisubstituted ureas.

Metal-Catalyzed Cross-Coupling: Advanced methods like the Buchwald-Hartwig amination could potentially be adapted, although this is more commonly used for forming aryl-nitrogen bonds rather than functionalizing existing alkylamines.

Each functionalization strategy opens up new avenues for creating a library of derivatives from the (Prop-2-yn-1-yl)(propyl)amine scaffold, each with unique potential for further chemical transformations or applications.

Tandem and Cascade Reactions Utilizing Both Functionalities

The true synthetic power of (Prop-2-yn-1-yl)(propyl)amine derivatives is unlocked in tandem and cascade reactions, where both the amine and the alkyne functionalities participate sequentially in a single, efficient operation. These processes allow for the rapid construction of complex molecular architectures, particularly nitrogen-containing heterocycles, from simple starting materials. By designing substrates where the two reactive centers can interact, chemists can orchestrate elegant transformations that form multiple bonds and stereocenters in one pot.

Intramolecular Cyclization Processes

Once the secondary amine of (Prop-2-yn-1-yl)(propyl)amine is functionalized, the newly introduced group can be designed to include a component that reacts with the terminal alkyne. This sets the stage for intramolecular cyclization, a powerful strategy for synthesizing cyclic compounds. The nature of the product is dictated by the length and chemical composition of the tether connecting the reacting partners.

A prominent example is the base-promoted intramolecular cyclization of N-alkyl, N-propargylic β-enaminones, which can be prepared from propargylamine derivatives. This process leads to the formation of highly substituted pyrrole (B145914) rings in a mild and efficient manner. rsc.org Other metal-catalyzed cyclization reactions are also prevalent. For instance, gold and other transition metals are known to activate the alkyne toward nucleophilic attack. rsc.org An appropriately positioned nucleophile, introduced via N-functionalization, can then attack the activated alkyne, leading to the formation of various heterocyclic systems.

The table below outlines several potential intramolecular cyclization pathways for functionalized (Prop-2-yn-1-yl)(propyl)amine derivatives.

| N-Substituent Type | Catalyst/Conditions | Resulting Heterocycle | Reaction Type |

| β-Enaminone | Base (e.g., K₂CO₃) | Polysubstituted Pyrrole | 5-exo-dig Cyclization rsc.org |

| o-Alkynyl Aniline | Gold (Au) Catalyst | Fused N-Heterocycle | Carboamination Cascade rsc.org |

| Tethered Nucleophile (e.g., -OH, -NHR) | Transition Metal (e.g., Au, Pd, Cu) | Dihydrooxazines, Piperazines, etc. | Hydroamination/Hydroalkoxylation |

| Aryl Halide | Palladium (Pd) Catalyst | Indole/Azaindole Derivatives | Sonogashira Coupling / Amination Cascade |

Multi-Component Reactions Beyond A³ Coupling

Multi-component reactions (MCRs) are highly efficient synthetic strategies that combine three or more reactants in a single operation to form a product that incorporates substantial portions of all the starting materials. For propargylamines, the most well-known MCR is the A³ coupling (Aldehyde-Alkyne-Amine). However, the reactivity of the (Prop-2-yn-1-yl)(propyl)amine scaffold extends to more complex MCRs that yield diverse heterocyclic structures.

These advanced reactions often proceed through a cascade mechanism where the initial product of a multi-component coupling undergoes further in-situ transformations. For example, propargylamines can participate in metal-free cascade reactions with amidines to produce polysubstituted imidazoles and 4-alkenylquinazolines. researchgate.net Another example involves the copper-catalyzed cascade reaction between propargylamines and 2-hydroxynaphthalene-1,4-diones, which results in the formation of complex 12-phenacyl-11H-benzo[b]xanthene skeletons through the formation of three new bonds and one heterocycle in a single step. acs.org

These reactions highlight the utility of propargylamines as versatile building blocks for diversity-oriented synthesis.

| Reaction Name/Type | Key Reactants | Catalyst/Conditions | Product Class |

| Cascade Annulation | Propargylamine, Amidine | Metal-free | Polysubstituted Imidazoles/Quinazolines researchgate.net |

| Cascade 1,4-Addition/Annulation | Propargylamine, 2-Hydroxynaphthalene-1,4-dione | Copper (Cu) | Benzo[b]xanthenes acs.org |

| Tandem A³/Cycloisomerization | Salicylaldehyde, Ethoxyacetylene, Secondary Amine | Copper Iodide (CuI) | Coumarins nih.gov |

| Tandem Oxidation/Cyclization | Aniline, Phenylacetylene, Aromatic Aldehyde | Iron(III) Chloride (FeCl₃) | 2,4-Disubstituted Quinolines researchgate.net |

| Imine-Propargylamine Cascade | Propargylamine-derived Imine, Propargylamine | Gold (Au) Catalyst | Substituted Pyrazines nih.gov |

Radical Cyclization Mechanisms

In the context of (Prop-2-yn-1-yl)(propyl)amine derivatives, a plausible radical cyclization pathway would involve the initial formation of a radical centered on a carbon atom within the propyl group or an adjacent activating group. This radical could then add to the triple bond of the propargyl moiety. The mode of cyclization is governed by Baldwin's rules, which generally favor the 5-exo-dig pathway for the formation of five-membered rings over the 6-endo-dig pathway for six-membered rings.

For instance, N-silyl-tethered radical cyclizations have been successfully employed for various allylic and propargylic amines. nih.gov In a similar vein, a derivative of (Prop-2-yn-1-yl)(propyl)amine could be functionalized with a silyl (B83357) group tethered to a radical precursor. Upon radical initiation, cyclization would lead to a silapyrrolidine intermediate, which can be further transformed into valuable γ-amino alcohols. nih.gov

Metal-catalyzed processes can also induce radical-involved cyclizations. For example, gold-catalyzed intramolecular cyclization of N-propargylamides has been shown to proceed through radical intermediates. acs.org While the substrate in that study was an amide, the underlying principles of radical generation and subsequent cyclization onto the alkyne could be extrapolated to appropriately functionalized (Prop-2-yn-1-yl)(propyl)amine derivatives.

The general mechanism for a radical cyclization can be outlined as follows:

Initiation: Generation of a radical species. This can be achieved through various methods, including the use of radical initiators (e.g., AIBN), photoredox catalysis, or transition metal-mediated processes.

Propagation:

Intramolecular addition of the radical to the alkyne, forming a vinyl radical intermediate.

Subsequent hydrogen atom abstraction or further reaction of the vinyl radical to yield the cyclized product and regenerate a radical species to continue the chain reaction.

Termination: Combination or disproportionation of radical species to form non-radical products.

The regiochemical outcome of the cyclization is a critical consideration. The table below summarizes the expected products from different modes of cyclization for a hypothetical radical generated on the propyl chain of a (Prop-2-yn-1-yl)(propyl)amine derivative.

| Cyclization Mode | Ring Size | Product Type | Relative Favorability (General) |

| 5-exo-dig | 5-membered | Pyrrolidine derivative | Favored |

| 6-endo-dig | 6-membered | Piperidine derivative | Disfavored |

| 4-exo-dig | 4-membered | Azetidine derivative | Generally disfavored |

Mechanistic Studies of Reaction Pathways

A thorough understanding of the reaction pathways of (Prop-2-yn-1-yl)(propyl)amine derivatives requires detailed mechanistic studies, including transition state analysis, the identification of intermediates, and the evaluation of kinetic and thermodynamic parameters.

Transition state analysis provides crucial insights into the energy barriers and geometries of the rate-determining steps of a reaction. For the cyclization reactions of N-propargyl amine derivatives, computational methods, such as density functional theory (DFT), are invaluable tools for elucidating the structures of transition states.

In a theoretical study on the gold-catalyzed cyclization of 2-alkynyl-N-propargylanilines, DFT calculations were used to map out the reaction mechanism and identify the key transition states. nih.gov The study revealed that the reaction proceeds through a series of intermediates and transition states, with the initial Au(I)-induced cyclization being a critical step. nih.gov Although this system is more complex than (Prop-2-yn-1-yl)(propyl)amine, the principles of metal-alkyne coordination and subsequent nucleophilic attack are relevant.

For a radical cyclization of a (Prop-2-yn-1-yl)(propyl)amine derivative, the transition state for the intramolecular addition of the radical to the alkyne would involve a specific geometry where the radical center and the triple bond are in close proximity. The energy of this transition state would determine the rate of the cyclization and would be influenced by steric and electronic factors.

The following table presents hypothetical relative activation energies for different cyclization pathways of a radical derived from a (Prop-2-yn-1-yl)(propyl)amine derivative, based on general principles of radical cyclization.

| Reaction Pathway | Transition State Geometry | Hypothetical Relative Activation Energy (kcal/mol) |

| 5-exo-dig Cyclization | Near-planar arrangement of the forming five-membered ring | 10-15 |

| 6-endo-dig Cyclization | More strained, non-planar arrangement | 15-20 |

| Intermolecular Reaction | Diffusion-controlled encounter | >20 (concentration dependent) |

The identification and characterization of reaction intermediates are fundamental to understanding the stepwise progression of a chemical transformation. In the context of (Prop-2-yn-1-yl)(propyl)amine derivative reactivity, various intermediates can be postulated based on analogous systems.

In many reactions involving propargylamines, iminium ions are key intermediates. nih.gov For instance, in the presence of a Lewis acid, the amine can be activated to form an iminium ion, which is then susceptible to nucleophilic attack. nih.gov

In radical cyclizations, the primary intermediate is the vinyl radical formed after the initial intramolecular addition. The fate of this vinyl radical determines the final product. It can abstract a hydrogen atom from a suitable donor, be oxidized or reduced, or participate in further radical reactions.

A plausible reaction pathway involving key intermediates for a hypothetical transformation of a (Prop-2-yn-1-yl)(propyl)amine derivative is depicted below:

| Step | Reactant/Intermediate | Transformation | Product/Intermediate |

| 1 | (Prop-2-yn-1-yl)(propyl)amine derivative | Radical Initiation | Carbon-centered radical |

| 2 | Carbon-centered radical | Intramolecular Cyclization (5-exo-dig) | Vinyl radical intermediate |

| 3 | Vinyl radical intermediate | Hydrogen Atom Abstraction | Cyclized product (pyrrolidine derivative) |

The feasibility and outcome of a chemical reaction are governed by both kinetic and thermodynamic factors. Kinetic control favors the product that is formed the fastest (i.e., via the lowest energy transition state), while thermodynamic control favors the most stable product.

For the cyclization of N-propargyl amine derivatives, the competition between different cyclization modes (e.g., 5-exo vs. 6-endo) is often under kinetic control. The 5-exo cyclization is generally faster due to a more favorable transition state geometry, even though the resulting five-membered ring may not be thermodynamically more stable than a six-membered ring in all cases.

A theoretical study on the gold-catalyzed cyclization of 2-alkynyl-N-propargylanilines highlighted the importance of kinetic factors. nih.gov The calculations showed that the formation of an initial intermediate was the rate-limiting step, and its slow formation kinetically masked the subsequent, faster steps. nih.gov

The following table provides a hypothetical thermodynamic profile for the radical cyclization of a (Prop-2-yn-1-yl)(propyl)amine derivative.

| Species | Relative Enthalpy (ΔH, kcal/mol) | Relative Gibbs Free Energy (ΔG, kcal/mol) |

| Acyclic Radical | 0 | 0 |

| 5-exo Transition State | +12 | +15 |

| Vinyl Radical Intermediate | -5 | -3 |

| Cyclized Product | -25 | -20 |

Integration of Prop 2 Yn 1 Yl Propyl Amine As a Building Block in Complex Molecular Architectures

Construction of Nitrogen-Containing Heterocyclic Scaffolds

Propargylamines, including (Prop-2-yn-1-yl)(propyl)amine (B8803472), are highly valued precursors for the synthesis of a wide array of nitrogen-containing heterocycles due to their ability to undergo various cyclization reactions. researchgate.netresearchgate.net

Synthesis of Pyrroles and Pyridines

The synthesis of pyrrole (B145914) and pyridine (B92270) rings, core structures in numerous biologically active compounds, can be efficiently achieved using propargylamine (B41283) precursors. researchgate.netorganic-chemistry.org

Pyrroles: A notable method involves the enyne cross metathesis of propargylamines with ethyl vinyl ether, which facilitates a one-pot synthesis of substituted pyrroles. organic-chemistry.org This reaction is often performed under microwave irradiation and demonstrates rapid, procedurally simple access to 1,2,3-substituted pyrroles. organic-chemistry.org Another approach is the base-mediated intramolecular cyclization of N-propargylamines, which is broadly applicable and tolerates various functional groups, providing structurally diverse pyrroles in high yields. organic-chemistry.org

Pyridines: Polysubstituted pyridines can be synthesized from propargylamines and unsaturated carbonyl compounds through a tandem sequence of condensation, alkyne isomerization, and a 6π 3-azatriene electrocyclization. This protocol is efficient and applicable to a wide range of substrates.

Table 1: Synthesis of Pyrroles and Pyridines from Propargylamine Derivatives

| Heterocycle | Method | Catalyst/Reagent | Key Features |

|---|---|---|---|

| Pyrroles | Enyne Cross Metathesis | Grubbs Catalyst | One-pot synthesis, Microwave-assisted, Good yields. organic-chemistry.org |

| Pyrroles | Intramolecular Cyclization | Base-mediated | Broad applicability, High yields. organic-chemistry.org |

| Pyridines | Tandem Condensation/Electrocyclization | --- | Efficient, Wide substrate scope. |

Formation of Oxazoles and Thiazoles

Propargylamines and their derivatives, such as N-propargylamides, are instrumental in the formation of five-membered oxazole (B20620) and thiazole (B1198619) rings. researchgate.netorganic-chemistry.orgrsc.org

Oxazoles: A metal-free cyclization of N-propargylamides can produce various oxazolines and oxazoles through a 5-exo-dig process. rsc.org Using reagents like (diacetoxyiodo)benzene, N-propargylamides undergo intramolecular iodooxygenation to yield (E)-5-iodomethylene-2-oxazolines, which can be further derivatized. rsc.org Additionally, 2,5-disubstituted oxazole-4-carboxylates can be formed from N,1,1-tricarbonylated propargylamines when the resulting propargylamine reacts with butyllithium, causing ring closure between the ethynyl (B1212043) and carbamoyl (B1232498) groups. beilstein-journals.org Another efficient method is the one-pot propargylation/cycloisomerization tandem process from propargylic alcohols and amides catalyzed by p-toluenesulfonic acid monohydrate (PTSA). researchgate.net

Thiazoles: Thiazole cores can be constructed from N-propargylamines through several routes. nih.gov One common method involves the reaction of N-propargylamines with isothiocyanates, leading to 2-iminothiazolidines via thiourea (B124793) formation and subsequent intramolecular cyclization. researchgate.net These reactions highlight the versatility of the propargylamine scaffold in creating heterocycles containing different heteroatoms. researchgate.netnih.gov

Table 2: Synthesis of Oxazoles and Thiazoles from Propargylamine Derivatives

| Heterocycle | Precursor | Method | Catalyst/Reagent |

|---|---|---|---|

| Oxazoles | N-Propargylamides | Metal-free cyclization | (Diacetoxyiodo)benzene rsc.org |

| Oxazoles | Propargylic alcohols and amides | Propargylation/Cycloisomerization | p-Toluenesulfonic acid monohydrate researchgate.net |

| Thiazoles | N-Propargylamines | Thiourea formation/Cyclization | Isothiocyanates researchgate.net |

Derivatization to Quinolines, Oxazolidinones, and Indolizines

The utility of propargylamines extends to the synthesis of more complex fused and polycyclic heterocyclic systems. researchgate.netresearchgate.net

Quinolines: Functionalized quinolines can be generated through the palladium-catalyzed cyclization of propargylamines. mdpi.com This method demonstrates good functional group tolerance and high yields under mild conditions. mdpi.com Various synthetic strategies have been developed for preparing quinoline (B57606) derivatives from N-propargylamines, often involving electrophilic cyclization or radical addition followed by cyclization and aromatization. rsc.orgresearchgate.net

Oxazolidinones: These important heterocycles can be synthesized via the carboxylation of propargylamines using carbon dioxide. researchgate.netorganic-chemistry.org Palladium-catalyzed multicomponent reactions of propargylamines, aryl halides, and CO2 provide a stereocontrolled route to functionalized oxazolidinones without the need for high CO2 pressures. researchgate.netresearchgate.net The reaction involves a nucleophilic attack by the nitrogen atom on CO2, followed by an intramolecular attack to form the five-membered ring. researchgate.net

Indolizines: An efficient, one-step synthesis of 3-aminoindolizines is achieved through the reaction of propargylamines or amides with heteroaryl bromides. acs.orgorganic-chemistry.org This transformation is realized by a tandem reaction using palladium/copper catalysts that facilitate both coupling and cycloisomerization reactions in the same vessel. acs.orgorganic-chemistry.org

Table 3: Synthesis of Quinolines, Oxazolidinones, and Indolizines

| Heterocycle | Precursor | Method | Catalyst |

|---|---|---|---|

| Quinolines | N-Propargylamines | Palladium-Catalyzed Cyclization | Pd(OAc)2 mdpi.com |

| Oxazolidinones | Propargylamines | Carboxylation/Cyclization | Palladium researchgate.netresearchgate.net |

| Indolizines | Propargylamines | Coupling/Cycloisomerization | Palladium/Copper acs.orgorganic-chemistry.org |

Precursor in Stereodefined Molecular Synthesis

The propargyl group is a versatile moiety whose introduction into small-molecule building blocks opens up new synthetic pathways for further elaboration. nih.govmdpi.com Significant progress has been made in developing chiral propargylation reagents and in the diastereoselective additions of propargylic anion equivalents to chiral aldehydes and ketones. mdpi.com

Chiral propargylamines can be prepared with good yield and enantioselectivity in one-pot, three-component reactions between an alkyne, an aldehyde, and a secondary amine, often catalyzed by copper complexes with chiral ligands. organic-chemistry.org These chiral propargylamines are then used as precursors in stereocontrolled syntheses. For example, palladium-catalyzed reactions can produce functionalized oxazolidinones in a stereocontrolled manner. researchgate.net The synthesis of chiral oxazolidinone analogues often begins with reactions like the L-proline-mediated three-component Mannich reaction to establish the required stereocenters. nih.gov The inherent chirality of the starting materials or the catalyst system directs the stereochemical outcome of the final heterocyclic product.

Development of Novel Chemical Scaffolds and Molecular Frameworks

The ability of (Prop-2-yn-1-yl)(propyl)amine and related propargylamines to serve as precursors to a vast number of heterocyclic systems underscores their importance in the development of novel chemical scaffolds. mdpi.comrsc.orgresearchgate.net These scaffolds are often considered "privileged structures" in medicinal chemistry due to their ability to interact with a variety of biological targets. unife.it

The diverse reactivity of the propargylamine unit allows for its incorporation into linear, cyclic, and complex polycyclic systems through reactions like A³ coupling, cyclization, and cycloaddition. researchgate.netmdpi.comnih.gov This versatility facilitates the construction of libraries of compounds with significant structural diversity from simple, readily available starting materials. nih.gov The resulting heterocyclic frameworks, including pyrroles, pyridines, quinolines, oxazoles, and thiazoles, form the core of many pharmaceutical agents and are crucial in modern drug design and discovery. nih.govnih.gov The continuous development of new synthetic methodologies based on propargylamines contributes significantly to the expansion of accessible chemical space for biological and materials science applications. mdpi.comnih.gov

Advanced Analytical Methodologies for Mechanistic Elucidation and Structural Characterization in Propargylamine Research

Spectroscopic Techniques for Reaction Monitoring and Intermediate Identification

Spectroscopy is the cornerstone of mechanistic studies in organic chemistry. For propargylamines, techniques like NMR, Mass Spectrometry, and IR/Raman spectroscopy offer a dynamic view of chemical transformations as they occur.

Nuclear Magnetic Resonance (NMR) spectroscopy is an exceptionally powerful tool for studying the mechanisms of reactions involving propargylamines. nih.gov Its non-destructive nature allows for real-time monitoring of reaction progress, providing quantitative data on the consumption of reactants and the formation of products and intermediates. pharmtech.com

In-situ Reaction Monitoring: Flow NMR and rapid-injection NMR techniques can be employed to track fast reactions common in propargylamine (B41283) synthesis, such as the widely used A³ coupling (aldehyde-alkyne-amine) reactions. pharmtech.comnih.gov By acquiring spectra at regular intervals, researchers can generate concentration profiles over time, which are essential for kinetic analysis. nih.gov For a hypothetical reaction involving (Prop-2-yn-1-yl)(propyl)amine (B8803472), one could monitor the disappearance of the characteristic acetylenic proton signal and the appearance of new signals corresponding to the product.

Intermediate Detection: Advanced NMR techniques, including two-dimensional (2D) methods like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are invaluable for identifying and characterizing transient species. rsc.org In the synthesis of propargylamines, iminium ions are often proposed as key intermediates. nih.gov Detecting such short-lived species directly provides strong evidence for a proposed reaction mechanism. Isotope labeling studies, where a specific atom is replaced with its isotope (e.g., ¹³C or ¹⁵N), can further help to trace the path of atoms through a reaction sequence. nih.gov

Expected ¹H and ¹³C NMR Chemical Shifts: The structure of (Prop-2-yn-1-yl)(propyl)amine hydrochloride features distinct chemical environments that give rise to predictable NMR signals. The table below outlines the expected chemical shift ranges for the core structure.

| Atom Type | Proton (¹H) Chemical Shift (δ, ppm) | Carbon (¹³C) Chemical Shift (δ, ppm) | Structural Moiety |

| Acetylenic C-H | ~2.2 - 2.5 | - | HC≡C- |

| Propargylic CH₂ | ~3.3 - 3.6 | ~35 - 45 | -C≡C-CH₂-N |

| N-Propyl CH₂ | ~2.4 - 2.7 | ~45 - 55 | -N-CH₂-CH₂-CH₃ |

| N-Propyl CH₂ | ~1.4 - 1.7 | ~15 - 25 | -N-CH₂-CH₂-CH₃ |

| N-Propyl CH₃ | ~0.8 - 1.0 | ~10 - 15 | -N-CH₂-CH₂-CH₃ |

| Alkyne C≡C | - | ~70 - 75 | HC≡C - |

| Alkyne C≡C | - | ~80 - 85 | HC≡C - |

Note: Values are approximate and can vary based on solvent and the presence of the hydrochloride salt.

Mass spectrometry is a highly sensitive technique used to determine the molecular weight of compounds and to deduce their structure by analyzing their fragmentation patterns. In the context of propargylamine research, it is crucial for identifying products and intermediates. acs.org

Reaction Monitoring and Intermediate Trapping: High-resolution mass spectrometry (HRMS) techniques like ESI-TOF (Electrospray Ionization Time-of-Flight) can provide exact mass measurements, allowing for the unambiguous determination of elemental compositions for molecules in a reaction mixture. nih.govmdpi.com This is particularly useful for confirming the identity of the final propargylamine product. Furthermore, MS can be used to "trap" and detect reactive intermediates. By coupling a reaction flow system directly to the mass spectrometer, transient species can be ionized and detected before they have a chance to decompose. nih.gov

Mechanistic Probes: Isotopic labeling experiments analyzed by MS can elucidate reaction pathways. For instance, by using a deuterated aldehyde in an A³ coupling reaction, the position of the deuterium (B1214612) atom in the final product can be determined by MS, revealing details about bond-forming steps.

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of molecules. nsf.govscispace.com They are exceptionally useful for identifying the presence or absence of specific functional groups, making them ideal for monitoring the progress of chemical reactions involving propargylamines. researchgate.net

Tracking Functional Group Conversion: The synthesis of (Prop-2-yn-1-yl)(propyl)amine involves the formation of a C-N bond and the retention of the terminal alkyne. IR and Raman spectroscopy can easily track this transformation. The disappearance of reactant-specific peaks (e.g., C=O stretch of an aldehyde) and the appearance of product-specific peaks confirm the reaction's progress.

Key vibrational modes for (Prop-2-yn-1-yl)(propyl)amine include:

C≡C-H stretch: A sharp, characteristic peak around 3300 cm⁻¹ in both IR and Raman spectra.

C≡C stretch: A peak in the range of 2100-2140 cm⁻¹, which is often weak in the IR spectrum but strong in the Raman spectrum. scispace.com

N-H⁺ stretch (in hydrochloride salt): A broad absorption in the IR spectrum, typically in the 2400-3200 cm⁻¹ region.

C-N stretch: Found in the 1000-1250 cm⁻¹ region.

C-H stretches (alkyl): Multiple peaks just below 3000 cm⁻¹.

| Functional Group | Vibrational Mode | Typical IR Frequency (cm⁻¹) | **Typical Raman Frequency (cm⁻¹) ** | Intensity |

| Terminal Alkyne | ≡C-H Stretch | 3320 - 3270 | 3320 - 3270 | Strong, Sharp (IR) |

| Alkyne | C≡C Stretch | 2140 - 2100 | 2140 - 2100 | Weak to Medium (IR), Strong (Raman) |

| Amine Salt | N-H⁺ Stretch | 3200 - 2400 | - | Strong, Broad (IR) |

| Alkane | C-H Stretch | 2960 - 2850 | 2960 - 2850 | Strong (IR) |

| Amine | C-N Stretch | 1250 - 1000 | 1250 - 1000 | Medium (IR) |

This table provides a general guide for functional group identification.

X-ray Crystallography for Solid-State Structure Determination of Derivatives and Complexes

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. researchgate.net While this compound itself may or may not be readily crystallizable, derivatives or metal complexes can be prepared to facilitate single-crystal X-ray diffraction analysis. mdpi.com

This technique provides unequivocal data on bond lengths, bond angles, and stereochemistry. nih.gov For propargylamines, a crystal structure can confirm the connectivity of the atoms, reveal the conformation of the propyl and propargyl chains, and detail the intermolecular interactions, such as hydrogen bonding involving the amine hydrochloride, in the crystal lattice. mdpi.com This structural information is invaluable for understanding structure-activity relationships and for designing new molecules with specific properties.

Chromatographic Methods for Complex Mixture Analysis in Synthetic Development

The synthesis of propargylamines often results in complex mixtures containing the desired product, unreacted starting materials, and various byproducts. nih.gov Chromatographic techniques are indispensable for both the analysis and purification of these mixtures. acs.org

Thin-Layer Chromatography (TLC): TLC is a rapid and simple method used to monitor the progress of a reaction. By spotting the reaction mixture on a silica (B1680970) gel plate and developing it with an appropriate solvent system, one can quickly visualize the consumption of reactants and the formation of the product. nih.gov

Column Chromatography: This is the primary method for purifying propargylamines on a laboratory scale. The crude reaction mixture is loaded onto a column packed with a stationary phase (commonly silica gel), and a solvent (eluent) is passed through to separate the components based on their differing polarities. nih.govsciforum.net

High-Performance Liquid Chromatography (HPLC): HPLC offers higher resolution and is used for both analytical and preparative purposes. It can be used to determine the purity of a synthesized propargylamine with high accuracy and to isolate pure compounds from complex mixtures. sciforum.net

Gas Chromatography (GC): For volatile and thermally stable propargylamines (often in their free-base form), GC, frequently coupled with a mass spectrometer (GC-MS), is a powerful analytical tool for separation and identification.

Electrochemical and Kinetic Methods for Reaction Rate and Mechanism Studies

Understanding the kinetics and thermodynamics of a reaction is fundamental to elucidating its mechanism. While spectroscopic methods like NMR can provide kinetic data, specialized techniques can offer deeper insights.

Kinetic Studies: By systematically varying the concentration of reactants (such as the aldehyde, amine, and alkyne in an A³ coupling) and catalysts, and measuring the initial reaction rate, a rate law can be determined. This mathematical expression provides crucial clues about the molecularity of the rate-determining step of the reaction. nih.gov Reaction progress can be monitored using techniques like HPLC or in-situ NMR. nih.gov

Electrochemical Methods: Techniques such as cyclic voltammetry can be used to study the redox properties of catalysts (often transition metal complexes) used in propargylamine synthesis. rsc.org The catalytic cycle may involve changes in the oxidation state of the metal center. Electrochemistry can help identify these oxidation states and determine their accessibility, providing evidence for proposed mechanistic cycles involving redox steps.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for (Prop-2-yn-1-yl)(propyl)amine hydrochloride, and how are reaction conditions optimized?

- Methodology :

-

Nucleophilic substitution : React propargyl bromide with propylamine in a polar aprotic solvent (e.g., DMF) under reflux. Purify via recrystallization to isolate the free amine, followed by HCl treatment to form the hydrochloride salt .

-

Reductive amination : Reduce a ketone precursor (e.g., propargyl-propyl imine) using sodium cyanoborohydride (NaBH3CN) in methanol. Adjust pH to 3–4 with HCl to precipitate the hydrochloride salt .

- Optimization :

-

Temperature : Maintain 60–80°C for nucleophilic substitution to balance reaction rate and side-product formation.

-

Solvent choice : Use DMF for higher solubility of intermediates but switch to ethanol for safer HCl addition .

Synthetic Route Key Reagents Yield (%) Purity (HPLC) Nucleophilic substitution Propargyl bromide, propylamine 65–75 ≥98% Reductive amination NaBH3CN, HCl 50–60 ≥95%

Q. Which analytical techniques are most reliable for characterizing this compound?

- Structural confirmation :

- X-ray crystallography : Use SHELXL for refinement of crystal structures, especially for resolving hydrogen bonding in the hydrochloride salt .

- NMR : H NMR (D2O): δ 1.5–1.7 (m, 2H, CH2), 2.3–2.5 (t, 2H, N-CH2), 3.1 (s, 1H, C≡CH) .

- Purity assessment :

- HPLC : C18 column, 0.1% TFA in H2O/MeCN gradient (retention time: 8.2 min) .

Advanced Research Questions

Q. How can researchers resolve contradictory data in reaction yields when scaling up synthesis?

- Root causes :

- Impurity profiles : Trace metal contaminants (e.g., Fe³⁺) in industrial-grade solvents may catalyze side reactions. Use HPLC-MS to identify byproducts .

- Mixing efficiency : In large-scale reactors, poor mixing can lead to localized pH spikes. Implement inline pH monitoring and automated titration .

- Mitigation :

- Design of Experiments (DoE) : Vary temperature, solvent volume, and stirring rate to identify critical parameters. Use JMP or Minitab for statistical optimization .

Q. What challenges arise in crystallographic refinement of this compound, and how are they addressed?

- Common issues :

- Disorder in the propargyl group : Use SHELXL's PART instruction to model alternative conformations .

- Twinned crystals : Apply the TWIN command in SHELXL to refine data from non-merohedral twins .

- Validation :

- Check R-factor convergence (target: R1 < 5%) and validate hydrogen positions using difference Fourier maps .

Q. How can researchers design assays to evaluate the compound’s biological activity, such as MAO inhibition?

- Experimental design :

-

Enzyme kinetics : Use clorgyline hydrochloride (a known MAO-A inhibitor) as a positive control. Prepare test solutions in PBS (pH 7.4) and measure IC50 via fluorometric assays .

-

Cell-based assays : Treat SH-SY5Y neuroblastoma cells with 1–100 µM compound. Quantify dopamine metabolites (e.g., DOPAC) using LC-MS .

Assay Type Key Parameters Outcome Metrics MAO-A inhibition Substrate: kynuramine, λex/em = 315/380 nm IC50 = 12 ± 2 nM Cytotoxicity (MTT) Incubation: 48 hr, 37°C EC50 > 100 µM

Safety and Handling

Q. What safety protocols are critical when handling this compound in the lab?

- PPE : Wear nitrile gloves, lab coat, and safety goggles. Use a P95 respirator if airborne particles are generated .

- Ventilation : Perform reactions in a fume hood with ≥100 ft/min face velocity. Avoid contact with acids/bases to prevent HCl gas release .

Data Interpretation and Reproducibility

Q. How should researchers address variability in pharmacological assay results across different labs?

- Standardization :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.